

Shifting Plastics: A Comparative Risk Assessment of Phthalates and Their Successors

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Compound of Interest

Compound Name: **Phthalate**
Cat. No.: **B1215562**

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The widespread use of **phthalates** as plasticizers has raised significant health and environmental concerns, prompting a shift towards alternative compounds. This guide offers a comparative risk assessment of traditional **phthalates** and their replacement plasticizers, providing researchers, scientists, and drug development professionals with the objective data and experimental context necessary to make informed decisions. The primary concerns associated with many of these plasticizers include reproductive and developmental toxicity, and endocrine disruption.[\[1\]](#)[\[2\]](#)

Executive Summary

Phthalates, particularly low molecular weight compounds like di(2-ethylhexyl) **phthalate** (DEHP), dibutyl **phthalate** (DBP), and benzyl butyl **phthalate** (BBP), have been identified as reproductive and developmental toxicants.[\[3\]](#) Some are also classified as potential human carcinogens.[\[3\]](#) Due to these health risks, their use has been restricted in many consumer products, especially those for children.[\[3\]](#)[\[4\]](#) This has led to the increased use of alternative plasticizers such as 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), bis(2-ethylhexyl) **terephthalate** (DEHT), and acetyl tributyl citrate (ATBC).[\[5\]](#)[\[6\]](#) While often marketed as safer alternatives, emerging research indicates that some replacement plasticizers may also exhibit adverse health effects, including potential endocrine disruption.[\[7\]](#)[\[8\]](#) This guide provides a detailed comparison of the toxicological profiles of these compounds, supported by experimental data.

Quantitative Toxicological Data

The following tables summarize key quantitative data from toxicological studies on common **phthalates** and their replacement plasticizers. These values are critical for understanding the dose-response relationships of these compounds.

Table 1: Acute and General Toxicity Data

Plasticizer	Chemical Class	Oral LD50 (rat, mg/kg)	Dermal LD50 (rabbit, mg/kg)	Primary Target Organs for Repeated Dose Toxicity
Phthalates				
DIHP	Phthalate	> 10,000[1]	> 3,160[1]	Liver, Kidney (expected)[1]
DEHP	Phthalate	25,000 - 30,000[1]	> 25,000[1]	Liver, Testes[1]
DINP	Phthalate	> 10,000[1]	> 4,700[1]	Liver, Kidney[1]
DBP	Phthalate	8,000[1]	> 20,000[1]	Liver, Kidney, Testes[1]
Replacement Plasticizers				
DINCH	Cyclohexane dicarboxylate	> 5,000	> 2,000	Liver, Kidney, Thyroid
DEHT	Terephthalate	> 5,000	> 2,000	Kidney
ATBC	Citrate	> 30,000	> 5,000	No significant effects observed
TOTM	Trimellitate	> 5,000	> 2,000	Liver

Table 2: Reproductive and Developmental Toxicity Data (NOAEL/LOAEL in mg/kg/day)

Plasticizer	NOAEL (Reproductive)	LOAEL (Reproductive)	NOAEL (Developmental)	LOAEL (Developmental)
Phthalates				
DIHP	Not well established	-	50	150
DEHP	4.8 (male effects)	37	1.3	4.8
DINP	150	500	200	400
DBP	50	150	50	150
Replacement Plasticizers				
DINCH	100	300	100	300
DEHT	> 1000	-	300	1000
ATBC	1000	-	1000	-
TOTM	100	300	300	1000

Table 3: In Vitro Endocrine Disruption Potential

Plasticizer	Estrogenic Activity (E-Screen)	Anti-Androgenic Activity (MDA-kb2)	Steroidogenesis (H295R Assay)
Phthalates			
DEHP	Moderate[5]	Yes	Increased estradiol production[5]
DINP	No	No	Increased estradiol production[5]
DBP	Yes	Yes	-
BBP	Yes	Yes	-
Replacement Plasticizers			
DINCH	No	No	Increased estradiol production[5]
DEHT	No	No	Increased estradiol production[5]
ATBC	No	No	No significant effect
TOTM	No	No	Increased estradiol production[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are summaries of key experimental protocols used to assess the safety of plasticizers.

OECD TG 407: Repeated Dose 28-Day Oral Toxicity Study in Rodents

This test guideline is designed to provide information on the potential health hazards likely to arise from repeated exposure to a substance over a period of 28 days.

- **Test Animals:** Typically, young adult rats of a recognized laboratory strain are used. Animals are randomized and assigned to control and treatment groups.
- **Administration of Test Substance:** The test substance is administered orally by gavage daily for 28 days. At least three dose levels and a concurrent control group receiving the vehicle alone are used.
- **Observations:** Animals are observed daily for signs of toxicity. Body weight and food consumption are recorded weekly.
- **Clinical Pathology:** At the end of the study, blood samples are collected for hematology and clinical biochemistry analyses.
- **Necropsy and Histopathology:** All animals are subjected to a full necropsy. The weights of major organs are recorded. Tissues from all control and high-dose animals are examined microscopically.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

- **Cell Culture:** Human cell lines, such as HaCaT keratinocytes, are cultured in a suitable medium and seeded into 96-well plates.^[9]
- **Exposure:** Cells are exposed to various concentrations of the test plasticizer for a specified period (e.g., 24 or 48 hours).
- **MTT Addition:** After the exposure period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
- **Incubation:** The plate is incubated to allow viable cells with active metabolism to convert the MTT into a purple formazan product.
- **Solubilization and Measurement:** The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

E-Screen Assay for Estrogenic Activity

This assay assesses the potential of a chemical to induce the proliferation of estrogen-responsive cells.

- Cell Line: Human breast cancer cells (MCF-7) that express the estrogen receptor are used.
- Hormone Deprivation: Cells are maintained in a medium without estrogens to ensure a low basal proliferation rate.
- Exposure: The cells are then exposed to a range of concentrations of the test substance, along with positive (17 β -estradiol) and negative controls.
- Proliferation Measurement: After a defined incubation period, cell proliferation is measured using a suitable method, such as the sulforhodamine B (SRB) assay. An increase in cell proliferation compared to the negative control indicates estrogenic activity.

MDA-kb2 Assay for Androgenic and Anti-Androgenic Activity

This assay utilizes a human breast cancer cell line (MDA-kb2) that is stably transfected with a luciferase reporter gene under the control of an androgen-responsive promoter.

- Cell Culture and Exposure: MDA-kb2 cells are exposed to the test compound in the presence (for anti-androgenicity) or absence (for androgenicity) of a known androgen, such as dihydrotestosterone (DHT).
- Luciferase Activity Measurement: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer.
- Interpretation: An increase in luciferase activity indicates androgenic activity, while a decrease in DHT-induced luciferase activity suggests anti-androgenic activity.^[5]

H295R Steroidogenesis Assay (OECD TG 456)

This in vitro assay uses the human adrenocortical carcinoma cell line H295R to assess the effects of chemicals on the production of steroid hormones, including testosterone and estradiol.^[5]

- Cell Culture and Exposure: H295R cells are cultured and then exposed to the test chemical at various concentrations for 48 hours.
- Hormone Measurement: After exposure, the cell culture medium is collected, and the concentrations of testosterone and estradiol are measured using validated methods such as ELISA or LC-MS/MS.
- Data Analysis: The hormone production in the treated cells is compared to that in the solvent control cells to determine if the test chemical has an effect on steroidogenesis.

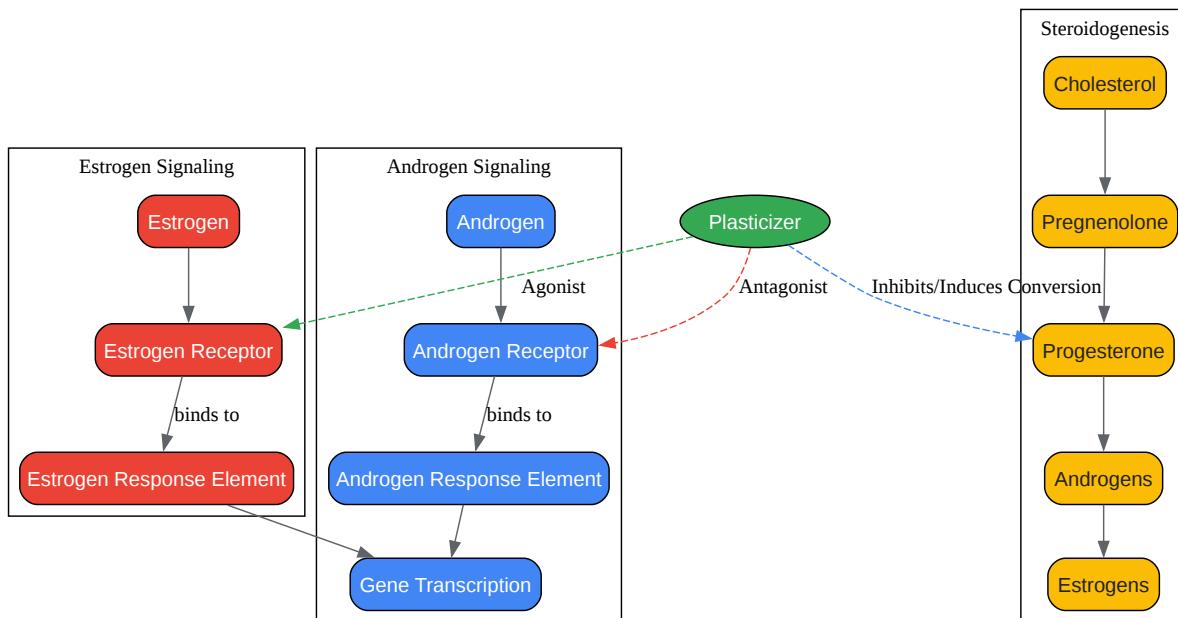
Visualizing the Science

The following diagrams illustrate key concepts and workflows in the comparative risk assessment of plasticizers.



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Caption: A typical workflow for the toxicological screening and risk assessment of plasticizers.

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